4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine

Antitrypanosomal Phenotypic screening Structure-activity relationship

Researchers needing a regioisomerically pure PDHK1 inhibitor for kinase profiling often encounter misidentified or mixed isomers. Procure exact CAS 2088945-23-5 to ensure correct 4-(pyridin-3-yl) connectivity. • Defined regioisomer; essential for SAR studies on kinase selectivity and metabolic stability • Putative PDHK1 inhibitor with patent linkage to metastatic cancer/solid tumor indications • 95% purity supports direct use in biochemical kinase assays without further purification.

Molecular Formula C16H14N4O
Molecular Weight 278.31 g/mol
CAS No. 2088945-23-5
Cat. No. B1412687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine
CAS2088945-23-5
Molecular FormulaC16H14N4O
Molecular Weight278.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC=C(C=C2)C3=NC(=NC=C3)N
InChIInChI=1S/C16H14N4O/c1-21-15-5-3-2-4-12(15)14-7-6-11(10-19-14)13-8-9-18-16(17)20-13/h2-10H,1H3,(H2,17,18,20)
InChIKeyLYTPOBWXPBQLFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine (CAS 2088945-23-5) – Identity & Procurement


4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine (CAS 2088945-23-5) is a synthetic small molecule belonging to the pyrimidin-2-amine family, characterized by a pyrimidine core substituted at the 4-position with a 6-(2-methoxyphenyl)pyridin-3-yl group . It has a molecular formula of C₁₆H₁₄N₄O and a molecular weight of 278.31 g/mol . The compound is available from commercial suppliers at a minimum purity of 95% . Structurally related compounds in the 4-phenyl-6-(pyridin-3-yl)pyrimidine class have been investigated as antitrypanosomal agents and kinase inhibitors, providing context for its potential research applications [1].

01 PDHK1 inhibition study context
02 Regioisomer-specific pyrimidine scaffold
03 Verified purity for reproducible screening

CAS 2088945-23-5: Why Generic 4-Phenylpyrimidin-2-amines Cannot Substitute


In the pyrimidin-2-amine chemical space, minor structural variations—such as the position of the pyridine ring attachment or the substitution pattern on the phenyl ring—can profoundly alter biological target engagement and selectivity. For example, a positional isomer with the pyridin-3-yl group at the pyrimidine 6-position rather than the 4-position (4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine) demonstrates an IC₅₀ of 0.38 μM against Trypanosoma brucei and a favorable in vitro ADME-Tox profile, whereas closely related analogs in the same series show widely divergent potency [1]. This demonstrates that even regioisomeric variants within the class cannot be interchanged without losing or altering the desired biological activity. For procurement decisions, relying on a generic scaffold identifier rather than the precise CAS number risks sourcing a compound with uncharacterized or absent activity for the intended assay system.

Target Compound
Analogs / Isomers
Biological Profile
PDHK1 inhibition research context
Reported antitrypanosomal screening context
Structural Identity
4-(pyridin-3-yl) regioisomer
6-(pyridin-3-yl) regioisomer
Quality Baseline
Specified purity available
Purity not characterized

CAS 2088945-23-5: Differentiation Evidence vs. Closest Analogs


Antitrypanosomal Potency: Positional Isomer Comparison

The closest structurally characterized analog to the target compound is the positional isomer 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine. This isomer achieved an IC₅₀ of 0.38 μM against Trypanosoma brucei in a whole-cell phenotypic assay [1]. The target compound differs in the connectivity of the pyridine ring to the pyrimidine core (4-pyridin-3-yl vs. 6-pyridin-3-yl). While no direct head-to-head comparison with the target compound has been published, the isomer’s potent activity underscores the functional relevance of the scaffold and implies that the regioisomer cannot be assumed equipotent without experimental validation [1].

Antitrypanosomal IC50
Class-level inference
Target: Not reported
Isomer: 0.38 µM
Regioisomer-dependent potency context
Whole-cell T. brucei assay; target untested
Antitrypanosomal Phenotypic screening Structure-activity relationship

PDHK1 Inhibitory Annotation

The target compound is annotated in the DrugMap database as a pyrimidine derivative that inhibits pyruvate dehydrogenase kinase 1 (PDHK1), a target in cancer metabolism [1]. The database lists the compound as a small-molecule drug candidate under investigation for metastatic cancer and solid tumors, with a 'Patented' status [1]. In contrast, the positional isomer 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine has been profiled primarily as an antitrypanosomal agent, not as a PDHK1 inhibitor [2]. Quantitative KI or IC₅₀ values for PDHK1 inhibition by the target compound are not publicly disclosed in the accessible literature.

PDHK1 Target Annotation
Database inference
PDHK1 inhibitor (IC50 N/A)
Research pathway annotation context
Quantitative data not publicly disclosed
Kinase inhibition PDHK1 Cancer metabolism

Commercial Purity Specification Benchmark

The target compound is commercially available with a specified minimum purity of 95%, as documented by supplier AKSci . While 95% is a typical specification for research-grade screening compounds, the positional isomer 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine is not listed with a comparable purity specification from the same supplier, and purity data in the primary literature for the isomer is not reported [1]. For procurement, a defined purity threshold ensures reproducibility in dose-response experiments, whereas purchasing an uncharacterized analog risks introducing impurities that may confound biological readouts.

Purity Specification
Supplier specification
≥95% (HPLC)
Supports screening reproducibility
Comparator analog purity unquantified
Chemical procurement Purity specification Quality control

Application Scenarios for CAS 2088945-23-5


PDHK1-Focused Cancer Metabolism Profiling

Based on the DrugMap annotation of this compound as a PDHK1 inhibitor with patent linkage to metastatic cancer and solid tumor indications [1], the compound is suited as a tool molecule for kinase inhibition profiling in cancer metabolism research. Researchers should verify PDHK1 inhibitory activity experimentally prior to use in cellular models, as quantitative IC₅₀ data are not publicly available. The 95% purity specification supports direct use in biochemical kinase assays without additional purification.

SAR Expansion of 4-Pyridin-3-yl Pyrimidines

The target compound’s unique connectivity (pyrimidine 4-position linked to pyridin-3-yl with a 2-methoxyphenyl substituent) distinguishes it from the published antitrypanosomal 6-pyridin-3-yl series [2]. This regioisomeric difference makes the compound a valuable analog for SAR studies aiming to map the impact of pyridine ring attachment position on kinase selectivity, cellular permeability, and metabolic stability. Procurement of the exact CAS number ensures the correct regioisomer is used in comparative SAR tables.

Neglected Disease Screening: Comparator Role

Given the sub-micromolar activity of the positional isomer against Trypanosoma brucei (IC₅₀ = 0.38 μM) [2], this target compound can serve as a matched regioisomeric comparator in antiprotozoal phenotypic screening panels. Side-by-side testing of the 4-pyridin-3-yl and 6-pyridin-3-yl isomers would clarify the positional impact on parasite growth inhibition, contributing to medicinal chemistry optimization campaigns for human African trypanosomiasis.

Chemical Probe Qualification & Purity-Controlled Procurement

With a documented minimum purity of 95% , this compound meets the baseline quality threshold for chemical probe qualification workflows. Procuring this specific CAS number from verified suppliers ensures reproducibility across independent laboratories, a key requirement for open-science chemical probe initiatives where exact chemical identity and purity must be traceable.

Application
Selection Property
Validation Focus
Kinase inhibition profiling
PDHK1 pathway annotation
Verify inhibition in biochemical assays
Regioisomeric SAR expansion
Unique pyridine connectivity
Map positional impact on selectivity
Antiprotozoal comparator panel
Matched regioisomeric probe
Differentiate growth inhibition profiles
Chemical probe qualification
Quantified purity baseline
Ensure reproducibility and traceability
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